Fmoc-2-amino-4,4,4-trifluorobutyric acid

Description

BenchChem offers high-quality Fmoc-2-amino-4,4,4-trifluorobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2-amino-4,4,4-trifluorobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNDOSLXDQUFJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-2-amino-4,4,4-trifluorobutyric Acid: Properties, Synthesis, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-2-amino-4,4,4-trifluorobutyric acid is a non-canonical amino acid that has garnered significant interest in peptide science and drug discovery. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties to peptides, including enhanced metabolic stability, altered conformational preferences, and increased bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile building block, with a focus on its utility in solid-phase peptide synthesis (SPPS) and the rationale behind its use in designing next-generation peptide therapeutics.

Introduction: The Role of Fluorination in Peptide Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. In the realm of peptide therapeutics, the incorporation of fluorinated amino acids, such as Fmoc-2-amino-4,4,4-trifluorobutyric acid, offers a powerful tool to overcome inherent challenges associated with native peptides, such as poor metabolic stability and low cell permeability. The trifluoromethyl (CF3) group, in particular, is often considered a bioisostere of the isopropyl group of leucine, yet it possesses distinct electronic and steric properties that can profoundly influence peptide structure and function.[1][2] This guide will delve into the specific attributes of Fmoc-2-amino-4,4,4-trifluorobutyric acid that make it a valuable asset for researchers in the field.

Physicochemical and Spectroscopic Properties

Fmoc-2-amino-4,4,4-trifluorobutyric acid is a white to off-white solid that is typically available as both (S) and (R) enantiomers. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it directly applicable in the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Table 1: Physicochemical Properties

| Property | (S)-Fmoc-2-amino-4,4,4-trifluorobutyric acid | (R)-Fmoc-2-amino-4,4,4-trifluorobutyric acid |

| Molecular Formula | C₁₉H₁₆F₃NO₄[3] | C₁₉H₁₆F₃NO₄[4] |

| Molecular Weight | 379.34 g/mol [3] | 379.33 g/mol [4] |

| Appearance | White to off-white powder/solid[3] | White to off-white powder[4] |

| Melting Point | 150 - 155 °C[3] | Not widely reported |

| Optical Rotation | [α]D²⁰ = -33 ± 2° (c=1 in DMF)[3] | [α]D²⁰ = +24 ± 1° (c=1 in CH₃CN)[4] |

| CAS Number | 181128-48-3[3] | 2044711-52-4[4] |

| Purity | ≥ 98% (HPLC)[3] | ≥ 99.5% (Chiral HPLC)[4] |

| Storage Conditions | 0 - 8 °C[3] | Room Temperature[4] |

Spectroscopic Characterization

While a comprehensive, publicly available dataset is not consistently reported across all suppliers, the expected spectroscopic features can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the fluorenyl group (aromatic protons), the methoxy and methylene protons of the Fmoc group, the α-proton, and the β-methylene protons adjacent to the CF₃ group. The β-protons are expected to show complex splitting due to coupling with both the α-proton and the fluorine atoms. |

| ¹³C NMR | Resonances for the carbonyl carbons (carboxylic acid and carbamate), aromatic carbons of the fluorenyl group, the CF₃ carbon (as a quartet due to C-F coupling), and the aliphatic carbons of the amino acid backbone and the Fmoc group. |

| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms of the CF₃ group, likely appearing as a triplet due to coupling with the adjacent methylene protons. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), C-F stretching, and aromatic C-H stretching. |

| Mass Spec (ESI-MS) | Expected [M-H]⁻ ion at m/z 378.1 for the deprotonated molecule. |

Note: The predicted spectroscopic data is based on the known chemical structure and typical values for similar compounds. Researchers should always refer to the Certificate of Analysis for lot-specific data.

The Influence of the Trifluoromethyl Group on Peptide Properties

The decision to incorporate Fmoc-2-amino-4,4,4-trifluorobutyric acid into a peptide sequence is driven by the desire to leverage the unique properties of the trifluoromethyl group.

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to enzymatic degradation. This can significantly increase the in vivo half-life of a peptide therapeutic by preventing proteolytic cleavage at or near the modified residue.

Modulation of Conformational Preferences

The bulky and highly electronegative trifluoromethyl group can impose significant conformational constraints on the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or helical folds, which may be crucial for receptor binding and biological activity.

Increased Lipophilicity and Bioavailability

The trifluoromethyl group is significantly more lipophilic than a methyl or isopropyl group.[4] This increased lipophilicity can enhance the ability of a peptide to cross cell membranes, potentially leading to improved oral bioavailability and better tissue penetration.[4]

Caption: Impact of incorporating Fmoc-2-amino-4,4,4-trifluorobutyric acid.

Asymmetric Synthesis of (S)-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

A reliable and scalable synthesis is crucial for the widespread adoption of this non-canonical amino acid. A notable preparative method for the (S)-enantiomer has been developed, which employs a chiral nickel (II) complex of a glycine Schiff base.[1][2][5] This method is advantageous due to its high stereoselectivity and the recyclability of the chiral auxiliary, making it commercially viable.[1]

Caption: Asymmetric synthesis workflow.

Detailed Experimental Protocol (Adapted from Han et al., 2019)[1]

This protocol outlines the key steps for the large-scale synthesis of (S)-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

Step 1: Alkylation of the Chiral Ni(II) Complex

-

To a solution of the chiral Ni(II) complex of the glycine Schiff base in a suitable organic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

-

Add 3,3,3-trifluoro-1-iodoethane (CF₃CH₂I) to the mixture.

-

Stir the reaction at room temperature until completion, monitored by TLC or HPLC.

-

Filter the reaction mixture and concentrate the filtrate to obtain the crude alkylated Ni(II) complex.

Causality: The chiral auxiliary directs the incoming electrophile (the trifluoroethyl group) to one face of the glycine enolate equivalent, leading to a high degree of stereoselectivity. The choice of a non-protic polar solvent facilitates the SN2 reaction.

Step 2: Disassembly of the Complex and Recovery of the Chiral Auxiliary

-

Suspend the crude alkylated complex in dimethoxyethane (DME).

-

Add 6N aqueous hydrochloric acid and heat the mixture (e.g., to 50 °C) until the color changes from red to green, indicating the disassembly of the complex.[1]

-

Cool the mixture and add water to precipitate the hydrochloride salt of the chiral auxiliary.

-

Filter the mixture to recover the chiral auxiliary, which can be recycled. The filtrate contains the hydrochloride salt of (S)-2-amino-4,4,4-trifluorobutanoic acid.

Causality: The acidic conditions protonate the Schiff base, leading to its hydrolysis and the release of the free amino acid and the chiral auxiliary. The differential solubility of the components allows for the straightforward separation of the recyclable auxiliary.

Step 3: Fmoc Protection

-

To the filtrate containing the crude amino acid hydrochloride, add a chelating agent such as EDTA to sequester the Ni(II) ions.

-

Adjust the pH of the solution to basic with the addition of a base like sodium carbonate.

-

Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable solvent like acetonitrile.

-

Stir the reaction at room temperature until the Fmoc protection is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over sodium sulfate, and concentrate it.

-

Purify the final product by recrystallization.

Causality: Fmoc-OSu is a highly efficient and commonly used reagent for the introduction of the Fmoc group onto primary amines under aqueous basic conditions. The succinimide leaving group is readily removed during the workup. Recrystallization provides a highly pure final product suitable for peptide synthesis.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-amino-4,4,4-trifluorobutyric acid is fully compatible with standard Fmoc-SPPS protocols. The Fmoc group is readily cleaved by a solution of piperidine in DMF to liberate the free amine for subsequent coupling.

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid / Molecules, 2019 [sci-hub.box]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Asymmetric Synthesis of Fmoc-(S)-2-amino-4,4,4-trifluorobutyric Acid: A Key Building Block for Fluorinated Peptides

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a cornerstone for enhancing metabolic stability and modulating pharmacokinetic profiles.[1][2] Simultaneously, the use of tailor-made, non-proteinogenic amino acids allows for the precise mimicry of peptide-receptor interactions, leading to improved potency and selectivity.[1][2] Fmoc-(S)-2-amino-4,4,4-trifluorobutyric acid, a fluorinated analog of leucine, sits at the confluence of these two powerful strategies.[1] Its trifluoromethyl group serves as a bioisostere for the isopropyl group of leucine, offering similar steric bulk while imparting unique electronic properties and resistance to enzymatic degradation.[1] This guide provides an in-depth technical overview of a robust and scalable asymmetric synthesis of this valuable building block, intended for researchers, scientists, and professionals in drug development.

Strategic Approach to Asymmetric Synthesis: The Chiral Nucleophilic Glycine Equivalent

The central challenge in synthesizing enantiomerically pure α-amino acids lies in the stereocontrolled formation of the α-carbon center. Among the various methodologies, the use of chiral nucleophilic glycine equivalents has emerged as a powerful and versatile strategy.[2][3] This guide will focus on a field-proven method that employs a chiral nickel(II) complex of a glycine Schiff base for the asymmetric alkylation with a trifluoroethylating agent.[1][3] This approach offers several distinct advantages:

-

High Diastereoselectivity: The rigid, square-planar geometry of the nickel(II) complex provides a well-defined chiral environment, enabling excellent stereochemical control during the alkylation step.

-

Scalability: The protocol has been successfully implemented on a large scale, yielding hundreds of grams of the target amino acid.[1][3]

-

Recyclable Chiral Auxiliary: The chiral ligand used to form the complex can be recovered and reused, enhancing the overall efficiency and cost-effectiveness of the synthesis.[2][3]

-

In-Situ Fmoc Protection: The deprotected amino acid can be directly converted to its Fmoc-protected form without the need for isolation of the free amino acid, streamlining the overall process.[1][3]

While other enantioselective methods for the synthesis of 2-amino-4,4,4-trifluorobutanoic acid exist, such as those involving Sharpless asymmetric dihydroxylation, the nickel(II) complex-based alkylation offers a more direct and scalable route for this specific target.[4]

The Core Synthesis: A Step-by-Step Walkthrough

The asymmetric synthesis of Fmoc-(S)-2-amino-4,4,4-trifluorobutyric acid can be dissected into three key stages:

-

Formation of the Chiral Nickel(II)-Glycine Schiff Base Complex: The synthesis commences with the formation of the chiral nucleophilic glycine equivalent. This is achieved by reacting a chiral ligand, typically derived from a readily available amino acid like proline, with glycine and a nickel(II) salt under basic conditions.[1]

-

Diastereoselective Alkylation: The heart of the synthesis is the stereoselective alkylation of the enolate of the nickel(II) complex with 1,1,1-trifluoro-2-iodoethane. The chiral ligand directs the approach of the electrophile, leading to the preferential formation of one diastereomer.[1]

-

Decomplexation and In-Situ Fmoc Protection: The alkylated complex is then disassembled, typically under acidic conditions, to liberate the desired (S)-2-amino-4,4,4-trifluorobutanoic acid and the chiral auxiliary. The free amino acid is then immediately protected with Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) to yield the final product.[1]

Visualizing the Synthetic Pathway

Caption: A streamlined workflow for the asymmetric synthesis.

Detailed Experimental Protocols

The following protocols are based on established and scalable procedures.[1]

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

-

To a stirred solution of the chiral ligand (1.0 eq.) and glycine (1.1 eq.) in methanol, add a solution of nickel(II) nitrate hexahydrate (1.0 eq.) in methanol.

-

Add a solution of sodium hydroxide (2.2 eq.) in methanol dropwise to the mixture.

-

Stir the resulting mixture at room temperature for 1-2 hours, during which time the color will change, indicating complex formation.

-

The complex can often be isolated by filtration or used directly in the next step.

Protocol 2: Diastereoselective Alkylation

-

To a solution of the chiral Ni(II)-glycine Schiff base complex (1.0 eq.) in a suitable solvent (e.g., DMF), add 1,1,1-trifluoro-2-iodoethane (1.1-1.5 eq.).

-

Cool the mixture to the recommended temperature (e.g., 0 °C or room temperature, depending on the specific ligand).

-

Add a base, such as a methanolic solution of potassium hydroxide, dropwise to initiate the alkylation.

-

Stir the reaction mixture for the specified time until the reaction is complete (monitor by TLC or HPLC).

-

Quench the reaction by the addition of water, which will precipitate the alkylated complex.

-

Filter the solid, wash with water and a suitable organic solvent, and dry under vacuum.

Protocol 3: Decomplexation and In-Situ Fmoc Protection

-

Suspend the diastereomerically enriched alkylated Ni(II) complex in a mixture of an organic solvent (e.g., acetonitrile) and water.

-

Add a solution of hydrochloric acid (e.g., 6 M) and heat the mixture to facilitate decomplexation.

-

After cooling, filter the mixture to remove the precipitated chiral auxiliary. The filtrate contains the crude amino acid hydrochloride.

-

To the filtrate, add a chelating agent such as EDTA to sequester the nickel ions.

-

Adjust the pH of the solution to basic (e.g., pH 9-10) with an appropriate base (e.g., sodium carbonate or sodium hydroxide).

-

Add a solution of Fmoc-OSu (1.0-1.1 eq.) in a suitable solvent (e.g., acetonitrile or dioxane) to the aqueous amino acid solution.

-

Stir the mixture at room temperature for several hours or overnight.

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data and Characterization

| Parameter | Typical Value |

| Diastereomeric Excess (d.e.) | >95% |

| Enantiomeric Excess (e.e.) | >98% after recrystallization |

| Overall Yield | 60-70% (over three steps) |

| Melting Point | 150-155 °C |

| Optical Rotation [α]D | -33 ± 2° (c=1 in DMF) |

Characterization Notes:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the methine proton of the amino acid backbone, and the methylene protons adjacent to the trifluoromethyl group.

-

¹⁹F NMR: A triplet corresponding to the CF₃ group is expected.

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the fluorinated side chain.

-

HPLC: Chiral HPLC is essential to determine the enantiomeric excess of the final product. A reversed-phase HPLC method can be used to assess the chemical purity.

-

Mass Spectrometry: ESI-MS will show the expected molecular ion peak for the Fmoc-protected amino acid.

Mechanism of Stereocontrol

The high level of stereocontrol in the alkylation step is a direct consequence of the rigid, planar structure of the nickel(II) complex. The chiral ligand, which is part of the Schiff base, effectively shields one face of the planar enolate intermediate. As a result, the electrophile (trifluoroethyl iodide) preferentially approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess.

Caption: A simplified representation of stereocontrol.

Troubleshooting and Field-Proven Insights

-

Low Diastereoselectivity: This can be caused by suboptimal reaction temperature or the use of an inappropriate base. Ensure precise temperature control and use the recommended base and solvent system. The purity of the starting chiral ligand is also critical.

-

Incomplete Fmoc Protection: If the reaction is incomplete, ensure the pH of the aqueous solution is maintained in the optimal range (9-10) throughout the addition of Fmoc-OSu. The quality of the Fmoc-OSu is also important; use a fresh, high-purity reagent.

-

Difficulty in Purification: The final product is typically a crystalline solid and can be purified by recrystallization. If the product is an oil or difficult to crystallize, it may be due to impurities. An additional wash of the organic extract with dilute acid and base can help remove residual starting materials. If recrystallization fails, flash column chromatography can be employed.

Safety Considerations

-

Nickel(II) Salts: Nickel compounds are potential carcinogens and sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

1,1,1-Trifluoro-2-iodoethane: This is a volatile and potentially toxic alkylating agent. All manipulations should be performed in a fume hood.

-

Fmoc-OSu: May cause skin and eye irritation. Avoid inhalation of dust.

-

Strong Acids and Bases: Hydrochloric acid, sodium hydroxide, and potassium hydroxide are corrosive. Handle with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The asymmetric synthesis of Fmoc-(S)-2-amino-4,4,4-trifluorobutyric acid via the chiral nickel(II) complex methodology represents a robust, scalable, and efficient route to this valuable building block. The high degree of stereocontrol, coupled with the ability to recycle the chiral auxiliary and perform an in-situ Fmoc protection, makes this a highly practical approach for both academic research and industrial drug development. By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently produce high-purity Fmoc-(S)-2-amino-4,4,4-trifluorobutyric acid for the synthesis of next-generation fluorinated peptides and peptidomimetics.

References

-

Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

-

Soloshonok, V. A., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4), 658-664. [Link]

-

Belokon, Y. N., et al. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691-718. [Link]

-

Qiu, X., et al. (2003). Asymmetric Synthesis of Both Enantiomers of anti-4,4,4-Trifluorothreonine and 2-Amino-4,4,4-trifluorobutanoic Acid. The Journal of Organic Chemistry, 68(19), 7504-7507. [Link]

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fmoc-2-amino-4,4,4-trifluorobutyric Acid: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Fmoc-2-amino-4,4,4-trifluorobutyric acid, a synthetic amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. Its unique structural features, particularly the trifluoromethyl group, impart valuable properties to peptides, influencing their conformation, stability, and biological activity. This document will delve into the core aspects of this building block, from its fundamental physicochemical properties to its practical application in solid-phase peptide synthesis (SPPS).

Molecular Structure and Physicochemical Properties

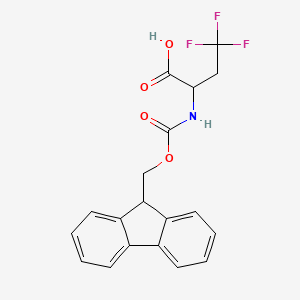

Fmoc-2-amino-4,4,4-trifluorobutyric acid is a chiral molecule, with the (S)-enantiomer being the most commonly utilized in peptide synthesis.[1] The structure consists of a butyric acid backbone with an amine at the α-position, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a trifluoromethyl group at the γ-position.

Caption: 2D structure of Fmoc-2-amino-4,4,4-trifluorobutyric acid.

The presence of the trifluoromethyl group significantly alters the physicochemical properties of the amino acid compared to its non-fluorinated counterpart, Fmoc-2-aminobutyric acid. This is primarily due to the high electronegativity and steric bulk of the CF3 group.[2]

| Property | Fmoc-2-amino-4,4,4-trifluorobutyric acid | Fmoc-2-aminobutyric acid |

| Molecular Formula | C19H16F3NO4[1] | C19H19NO4 |

| Molecular Weight | 379.34 g/mol [1] | 325.36 g/mol |

| Appearance | White to off-white powder/solid[1] | White powder or crystalline powder |

| Melting Point | 150 - 155 °C[1] | 131 - 137 °C |

| Optical Rotation [α]D (c=1 in DMF) | -33 ± 2° ((S)-enantiomer)[1] | -23 ± 3° ((L)-enantiomer) |

| Lipophilicity | Increased | Lower |

Expert Insight: The increased lipophilicity conferred by the trifluoromethyl group can enhance the bioavailability of peptides, a critical factor in drug development.[2]

Spectroscopic Characterization

While specific, publicly available experimental spectra for Fmoc-2-amino-4,4,4-trifluorobutyric acid are not readily found, we can predict the key features based on its structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group protons, typically in the aromatic region (around 7.3-7.8 ppm). The α-proton of the amino acid backbone would likely appear as a multiplet, shifted downfield due to the adjacent electron-withdrawing groups. The β-protons would also present as multiplets.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the carboxylic acid and the Fmoc protecting group. The carbon of the trifluoromethyl group would be split into a quartet due to coupling with the three fluorine atoms. The α- and β-carbons of the butyric acid chain would also be observable.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence of the trifluoromethyl group, showing a singlet at a characteristic chemical shift for a CF3 group.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

N-H stretching: A band in the region of 3300 cm⁻¹ corresponding to the amine proton.

-

C=O stretching: Strong absorptions around 1700-1750 cm⁻¹ for the carboxylic acid and urethane carbonyl groups.

-

C-F stretching: Strong, characteristic bands in the region of 1100-1300 cm⁻¹ for the trifluoromethyl group.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region from the fluorenyl group.

2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 379.34 g/mol .[1] Fragmentation patterns would likely involve the loss of the Fmoc group.

Synthesis of (S)-Fmoc-2-amino-4,4,4-trifluorobutyric Acid

A robust and scalable asymmetric synthesis for (S)-Fmoc-2-amino-4,4,4-trifluorobutyric acid has been developed, which is crucial for its availability in research and development.[3] The following is a summary of a well-established method.

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from a published large-scale synthesis.[3]

-

Alkylation: A chiral Ni(II) complex of a glycine Schiff base is alkylated with 2,2,2-trifluoroethyl iodide in the presence of a base. This reaction proceeds with high stereoselectivity.

-

Disassembly: The resulting alkylated Ni(II) complex is then disassembled using 6N hydrochloric acid in dimethoxyethane (DME) at approximately 50°C.[3] This step liberates the chiral auxiliary, which can be recycled, and the desired (S)-2-amino-4,4,4-trifluorobutanoic acid hydrochloride salt.[3]

-

Fmoc Protection: The crude amino acid is then directly protected with 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) under basic conditions to yield the final product, (S)-Fmoc-2-amino-4,4,4-trifluorobutyric acid.[3]

Trustworthiness: This synthetic route is self-validating as the use of a recyclable chiral auxiliary makes the process more economical and sustainable for large-scale production. The stereochemical outcome is high, ensuring the enantiopurity of the final product.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-amino-4,4,4-trifluorobutyric acid is a valuable building block for SPPS, allowing for the site-specific introduction of the trifluoromethylated residue into a peptide sequence. The general principles of Fmoc-based SPPS are well-established.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocol: SPPS Coupling

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).[4]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.[4]

-

Activation and Coupling: Fmoc-2-amino-4,4,4-trifluorobutyric acid is pre-activated using a suitable coupling reagent. Common choices include HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react to form the new peptide bond.

-

Washing: The resin is again washed with DMF to remove any unreacted reagents.[4]

-

Cycle Repetition: These steps are repeated for each subsequent amino acid in the desired peptide sequence.

Expert Insight: The choice of coupling reagent and reaction time may need to be optimized for this specific amino acid due to the potential steric hindrance and electronic effects of the trifluoromethyl group. Monitoring the coupling efficiency using a qualitative test like the Kaiser test is highly recommended.

The Impact of the Trifluoromethyl Group on Peptide Structure and Function

The incorporation of a trifluoromethyl group into a peptide can have profound effects on its properties:

-

Conformational Effects: The steric bulk and electronegativity of the CF3 group can restrict the conformational freedom of the peptide backbone, potentially favoring specific secondary structures. This can be a powerful tool for designing peptides with predefined three-dimensional shapes.

-

Increased Stability: The strong carbon-fluorine bond makes the trifluoromethyl group highly resistant to metabolic degradation, which can increase the in vivo half-life of peptide-based drugs.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in non-covalent interactions, such as dipole-dipole and multipolar interactions, with protein targets, potentially leading to enhanced binding affinity and selectivity.

-

¹⁹F NMR Probe: The presence of the fluorine atoms provides a valuable spectroscopic handle for studying peptide-protein interactions and conformational changes using ¹⁹F NMR spectroscopy.

Conclusion

Fmoc-2-amino-4,4,4-trifluorobutyric acid is a versatile and powerful tool for peptide chemists and drug discovery scientists. Its unique combination of a trifluoromethyl group and the established Fmoc chemistry for SPPS allows for the rational design and synthesis of peptides with enhanced stability, conformational control, and biological activity. As the demand for more sophisticated peptide-based therapeutics continues to grow, the importance of specialized building blocks like this one will undoubtedly increase.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. 2019;24(24):4521. Available at: [Link]

Sources

The Strategic Incorporation of Trifluoromethylated Amino Acids in Modern Peptide Design: A Technical Guide

Abstract

The strategic incorporation of non-canonical amino acids into peptide scaffolds represents a cornerstone of modern therapeutic peptide design. Among these, trifluoromethylated (Tfm) amino acids have emerged as a powerful tool for modulating the physicochemical and pharmacological properties of peptides. The unique electronic and steric characteristics of the trifluoromethyl group—high electronegativity, significant lipophilicity, and metabolic stability—offer a versatile handle to address common challenges in peptide drug development, such as poor metabolic stability, low membrane permeability, and suboptimal binding affinities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for utilizing trifluoromethylated amino acids in peptide design. We will delve into the synthesis of these valuable building blocks, their seamless incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and the profound impact of trifluoromethylation on peptide structure, stability, and biological function.

The Trifluoromethyl Group: A Privileged Moiety in Medicinal Chemistry

The trifluoromethyl (CF3) group has gained a privileged status in medicinal chemistry for its ability to significantly enhance the drug-like properties of bioactive molecules.[1] Its profound impact stems from a unique combination of features:

-

High Electronegativity: The fluorine atoms in the CF3 group are the most electronegative elements, creating a strong electron-withdrawing effect. This can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for target binding.[2]

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, a property that can enhance a peptide's ability to cross cellular membranes and improve its pharmacokinetic profile.[3][4] However, the impact on lipophilicity can be position-dependent.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by common drug-metabolizing enzymes.[7] Replacing a metabolically labile methyl or hydrogen group with a CF3 group can significantly increase the in vivo half-life of a peptide.

-

Steric Bulk: The trifluoromethyl group is sterically larger than a methyl group, comparable to an ethyl or even an isopropyl group.[8] This steric hindrance can be strategically employed to shield adjacent peptide bonds from proteolytic cleavage and to enforce specific peptide conformations.

These properties collectively contribute to the enhanced therapeutic potential of peptides incorporating trifluoromethylated amino acids, leading to improved stability, bioavailability, and target affinity.[9][10]

Synthesis of Trifluoromethylated Amino Acids

The successful application of trifluoromethylated amino acids in peptide design begins with their efficient and stereoselective synthesis. A variety of synthetic strategies have been developed to access these valuable building blocks, with a primary focus on producing Fmoc-protected derivatives suitable for solid-phase peptide synthesis (SPPS).

A common and robust method for the synthesis of Fmoc-L-3-trifluoromethylphenylalanine is the N-terminal protection of the corresponding free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions.[11]

Experimental Protocol: Synthesis of Fmoc-L-3-Trifluoromethylphenylalanine[12]

-

Dissolution: Dissolve L-3-Trifluoromethylphenylalanine in a 10% aqueous sodium carbonate solution.

-

Reaction: Cool the amino acid solution to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu in dioxane dropwise over 30-60 minutes with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Work-up: Dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl to precipitate the product.

-

Isolation: Collect the white precipitate by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the product under vacuum to a constant weight.

-

Recrystallization (Optional): For higher purity, dissolve the crude product in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until the solution becomes turbid. Cool to 0-4°C to facilitate crystallization. Collect the crystals by vacuum filtration.

Incorporation of Trifluoromethylated Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of trifluoromethylated amino acids into a growing peptide chain is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[9][12][13] However, due to the steric bulk of the trifluoromethyl group, certain modifications to the standard coupling protocols may be necessary to ensure efficient and complete reactions.

Standard SPPS Cycle

The SPPS cycle for incorporating a trifluoromethylated amino acid follows the same fundamental steps as for canonical amino acids:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF) or dichloromethane (DCM).[14]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.[14]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotected Fmoc group.

-

Amino Acid Coupling: The Fmoc-protected trifluoromethylated amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Optimizing Coupling Reactions for Sterically Hindered Trifluoromethylated Amino Acids

The increased steric hindrance of some trifluoromethylated amino acids can lead to slower and less efficient coupling reactions. To overcome this, several strategies can be employed:

-

Choice of Coupling Reagents: For sterically demanding couplings, more potent in-situ activating reagents are recommended over standard carbodiimides like DCC.[15] Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP or PyAOP, are highly effective as they form more reactive activated esters.[12][15]

-

Double Coupling: Performing the coupling reaction twice ensures that all available N-terminal amines have reacted.[15]

-

Increased Reaction Time and Temperature: Extending the coupling time or gently heating the reaction can help to overcome the activation energy barrier.[15]

-

Solvent Choice: N-methylpyrrolidone (NMP) can be a superior solvent to DMF for difficult couplings due to its enhanced solvating properties, which can help to reduce peptide aggregation on the resin.[15]

Experimental Protocol: Manual Fmoc SPPS of a Peptide Containing a Trifluoromethylated Amino Acid[14]

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate tube, dissolve the Fmoc-trifluoromethylated amino acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[9]

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Impact of Trifluoromethylation on Peptide Properties

The incorporation of trifluoromethylated amino acids can have a profound and predictable impact on the physicochemical and biological properties of peptides.

Lipophilicity

As a general trend, the incorporation of a trifluoromethylated amino acid increases the hydrophobicity of a peptide.[16] This can be quantified by measuring the change in the chromatographic hydrophobicity index (φ0) or the partition coefficient (logP).[17] This increased lipophilicity can improve the peptide's ability to permeate cell membranes, a crucial factor for targeting intracellular proteins.

| Amino Acid Modification | Change in Lipophilicity (ΔlogP) | Reference |

| Ala -> (R,S)-α-TfmAla | Significant Increase | [16] |

| Cys -> (S)-TfmCys | Significant Increase | [16] |

| Met -> (L)-TfmMet | Significant Increase | [16] |

Table 1: Qualitative summary of the impact of trifluoromethylated amino acid incorporation on peptide lipophilicity.

Proteolytic Stability

The steric bulk and electronic properties of the trifluoromethyl group can significantly enhance a peptide's resistance to proteolytic degradation.[18][19] This is a critical advantage in peptide drug design, as it can lead to a longer in vivo half-life. The degree of stabilization is highly dependent on the specific protease, the position of the trifluoromethylated amino acid relative to the cleavage site, and its stereochemistry.[18][19] For instance, placing an α-trifluoromethyl-substituted amino acid at the P1 position relative to the cleavage site of α-chymotrypsin has been shown to confer absolute stability.[18]

Proteolytic Stability Assay Protocol[20]

-

Peptide and Enzyme Solutions: Prepare stock solutions of the peptide and the protease (e.g., α-chymotrypsin, pepsin) in an appropriate buffer.

-

Incubation: Mix the peptide and enzyme solutions and incubate at 37°C.

-

Time Points: At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding TFA).

-

Analysis: Analyze the samples by RP-HPLC. The degradation of the parent peptide and the appearance of cleavage products are monitored over time.

-

Data Analysis: Plot the percentage of remaining parent peptide against time to determine the rate of proteolysis.

Conformational Effects

The steric and electronic properties of trifluoromethylated amino acids can also be used to influence the secondary structure of peptides.[2] The bulky CF3 group can restrict the conformational freedom of the peptide backbone, favoring specific dihedral angles and promoting the formation of well-defined secondary structures such as β-turns or helical structures. These conformational constraints can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target.

Case Studies in Drug Development

The strategic incorporation of trifluoromethylated amino acids has been successfully applied in the development of novel peptide therapeutics with improved pharmacokinetic profiles and biological activities.

For example, in the development of GLP-1 receptor agonists for the treatment of type 2 diabetes, the introduction of fluorinated amino acids has been explored as a strategy to improve metabolic stability and circulatory half-life.[10][20] The native GLP-1 is rapidly degraded by dipeptidyl peptidase-4 (DPP-4).[20] By incorporating a trifluoromethylated amino acid near the DPP-4 cleavage site, the peptide can be shielded from enzymatic degradation, leading to a prolonged therapeutic effect.

Furthermore, non-natural amino acids, including fluorinated variants, have been used to optimize the pharmacokinetic properties of kappa opioid receptor agonist peptides, leading to the discovery of highly potent and selective drug candidates with improved in vivo efficacy.[21]

Conclusion

Trifluoromethylated amino acids are a powerful and versatile tool in the arsenal of the modern peptide chemist. Their unique physicochemical properties provide a rational basis for addressing some of the most significant challenges in peptide drug development. By understanding the principles of their synthesis, incorporation, and their effects on peptide properties, researchers can strategically employ these valuable building blocks to design novel peptide therapeutics with enhanced stability, bioavailability, and efficacy. The continued development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of trifluoromethylated peptides will undoubtedly lead to the next generation of innovative peptide-based drugs.

References

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry. Retrieved from [Link]

- Cabrele, C., & Beyermann, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 437-456.

- Lant, M., & Zanda, M. (2024). The Century-Long Journey of Peptide-Based Drugs. Pharmaceuticals, 17(2), 249.

- Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171.

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.

- Ippolito, J. A., & Christianson, D. W. (2015). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19F NMR Labels for Structural Studies of Membrane-Bound Peptides. In Methods in Molecular Biology (Vol. 1261, pp. 191-207). Humana Press.

- Hennecke, U., Kolter, D., & Koksch, B. (2006). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Organic Chemistry, 71(1), 231-237.

- Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin, 50(5), 688-691.

- Borthwick, A. D. (2012). 2, 5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical Reviews, 112(7), 3641-3716.

-

Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. (2023, August 3). PRISYS Biotech. Retrieved from [Link]

- Tang, Y., Ghirlanda, G., & Tirrell, D. A. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. Journal of the American Chemical Society, 125(49), 14994-14995.

- Gadais, C., Martin, C., Brigaud, T., & Pytkowicz, J. (2017). Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation. Journal of Peptide Science, 23(7-8), 565-570.

- Koksch, B., & Chowdhary, S. (2024). Fluorinated Amino Acids in Peptide and Protein Assembly.

- Salwiczek, M., Gerling-Driessen, U. I. M., & Koksch, B. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 15615-15622.

- Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2017). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Fluorine Chemistry, 203, 184-191.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

- Jackson, K. N., & de la Cruz, J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1149-1155.

-

Special Issue : Peptide-Based Drug Discovery: Innovations and Breakthroughs. (n.d.). MDPI. Retrieved from [Link]

- Miller, S. J., & Lectka, T. (2011). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. The Journal of Organic Chemistry, 76(15), 6293-6301.

- Scott, D. J., & O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(11), 1303-1317.

-

Holb, I. J., & Gladysz, J. A. (2017). A. Dependence of the lipophilicity (logP) on the number of fluorine... [Diagram]. ResearchGate. Retrieved from [Link]

-

SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(3), 1261-1279.

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α, α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α, α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

- Vu, A., Chen, E., Romano, M., Alexander, N., Gartner, M., & Augenstein, M. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.

- Protecting group free radical C–H trifluoromethylation of peptides. (2018). Chemical Science, 9(20), 4647-4651.

-

Researchers Develop Novel Fluorescent Amino Acid. (2021, October 7). BioTechniques. Retrieved from [Link]

- Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules.

-

NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from [Link]

- Schultz, P. G., & Furman, J. L. (2014). Incorporation of unnatural amino acids. U.S.

- Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). Pharmaceuticals, 15(10), 1201.

- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(9), 995-1006.

-

Development Trends of Peptide Pharmaceuticals. (2024, February 29). Patsnap Synapse. Retrieved from [Link]

- Zafrani, A., Shalom, M., & Amir, D. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(17), 11696-11705.

- Scott, D. J., & O'Hagan, D. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(23), 5566.

- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.

Sources

- 1. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Century-Long Journey of Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 18. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development Trends of Peptide Pharmaceuticals [synapse.patsnap.com]

- 21. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]

The "Fluorous Effect": A Technical Guide to Enhancing Peptide Stability and Activity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and conformational ambiguity is paramount. The strategic incorporation of fluorine into peptide scaffolds has emerged as a powerful tool to modulate these properties, often with profound effects on stability, bioactivity, and overall therapeutic potential. This guide provides an in-depth exploration of the "fluorous effect," delving into the fundamental principles that govern fluorine's influence on peptide behavior. We will examine the nuanced interplay between fluorination and peptide conformation, proteolytic resistance, and receptor interactions. Furthermore, this document details established experimental protocols for the synthesis and evaluation of fluorinated peptides, offering a practical framework for researchers in the field. Through a synthesis of mechanistic insights and actionable methodologies, this guide aims to equip scientists with the knowledge to rationally design and develop next-generation fluorinated peptide therapeutics.

The Unique Physicochemical Properties of Fluorine: A Primer

The strategic substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, owing to fluorine's distinct electronic and steric properties.[1] Its high electronegativity (3.98 on the Pauling scale), second only to neon, creates a strong, polarized carbon-fluorine (C-F) bond.[1][2] This bond is significantly more stable than a carbon-hydrogen (C-H) bond, contributing to the enhanced thermal and chemical stability of fluorinated molecules.[3][4]

Counterintuitively, despite the polarity of the C-F bond, fluorocarbons often exhibit a hydrophobic character, a phenomenon sometimes referred to as "superhydrophobicity".[5] This arises from the dense electron clouds surrounding the fluorine atoms, which shield the molecule from polarization and lead to a tendency to phase separate from both aqueous and organic media.[5] This unique partitioning behavior can influence a peptide's ability to traverse biological membranes and interact with hydrophobic binding pockets.[5][6]

Conformational Control: How Fluorine Shapes Peptide Structure

The introduction of fluorine can exert significant control over a peptide's secondary structure and conformational preferences. This is largely due to stereoelectronic effects, such as the gauche effect, and the steric demands of the fluorine atom.

The Gauche Effect and Backbone Torsion

The gauche effect describes the tendency of adjacent bonds with electronegative substituents to adopt a gauche conformation (a 60° dihedral angle) rather than the sterically preferred anti conformation (180°). In a peptide backbone, the presence of fluorine on an amino acid side chain can influence the psi (ψ) and phi (φ) dihedral angles, thereby stabilizing specific secondary structures like β-sheets or α-helices.[7] Interestingly, some studies suggest that highly fluorinated amino acids may have a lower helix propensity compared to their hydrocarbon counterparts, while exhibiting a higher propensity for β-sheet formation.[7]

The Case of Fluoroprolines: Engineering Ring Pucker and Amide Bonds

Proline's unique cyclic structure already imposes significant constraints on the peptide backbone.[8] Fluorination of the proline ring, particularly at the 4-position, provides an additional layer of conformational control. The strong inductive effect of the fluorine atom can enforce a specific "pucker" on the pyrrolidine ring (Cγ-endo or Cγ-exo) and influence the cis/trans isomerization of the preceding peptide bond.[8][9][10] For instance, (4R)-fluoroproline tends to stabilize the Cγ-exo pucker, while (4S)-fluoroproline favors the Cγ-endo pucker.[9][11] This precise control over local geometry can have cascading effects on the overall protein fold and stability.[9]

Diagram: Influence of Fluorination on Proline Ring Pucker

Caption: Stereospecific fluorination of proline biases the ring pucker conformation.

Enhancing Metabolic Stability: Resisting Proteolytic Degradation

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[12][13] Fluorination offers a robust strategy to enhance proteolytic resistance.

Steric Shielding and Electronic Effects

The C-F bond's strength and the steric bulk of fluorine can physically block the approach of proteases to the peptide backbone. Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the scissile peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[6] Studies have shown that incorporating fluorinated amino acids, such as hexafluoroleucine, into peptides can significantly improve their stability against enzymes like dipeptidyl peptidase IV (DPP IV).[14][15]

Context is Key: The Unpredictable Nature of Proteolytic Protection

It is crucial to note that the stabilizing effect of fluorination is not universal and is highly context-dependent.[5][16] The position of the fluorinated residue relative to the cleavage site, the specific protease involved, and the degree of fluorination all play a role in determining the extent of protection.[16][17] In some cases, fluorination can even lead to a slight increase in the rate of degradation.[3][4] Therefore, a systematic evaluation of proteolytic stability is essential for each new fluorinated peptide analog.[16]

Modulating Bioactivity and Selectivity

Beyond enhancing stability, fluorine incorporation can also fine-tune the biological activity and selectivity of a peptide.

Altering Binding Affinity

The introduction of fluorine can impact a peptide's binding affinity for its target receptor through several mechanisms. The increased hydrophobicity of fluorinated side chains can promote interactions with hydrophobic pockets in the receptor.[5] Additionally, the unique electronic properties of fluorine can lead to favorable electrostatic or dipole-dipole interactions. However, it is also possible for fluorination to decrease binding affinity, as seen in some analogs of glucagon-like peptide-1 (GLP-1).[15]

Impact on Cell Permeability

The increased lipophilicity imparted by fluorination can potentially enhance a peptide's ability to cross cell membranes, a critical factor for targeting intracellular proteins.[5][6] However, the relationship between fluorination and permeability is complex and not always straightforward. Other factors, such as the overall charge and conformational flexibility of the peptide, also play significant roles.[18]

Experimental Workflows: Synthesis and Evaluation of Fluorinated Peptides

The successful development of fluorinated peptides relies on robust synthetic and analytical methodologies.

Synthesis of Fluorinated Peptides

The primary method for synthesizing fluorinated peptides is solid-phase peptide synthesis (SPPS).[19][20] This involves the stepwise addition of amino acids, including the desired fluorinated analogs, to a growing peptide chain anchored to a solid resin support.

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A simplified workflow for the synthesis of fluorinated peptides via SPPS.

Protocol: General Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF (typically 20%).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (fluorinated or non-fluorinated) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and add it to the resin.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Note: The reactivity of fluorinated amino acids can sometimes be lower, potentially requiring longer coupling times or double coupling steps.[20][21]

Evaluation of Peptide Stability

Protocol: Plasma Stability Assay

-

Peptide Incubation: Incubate the fluorinated peptide at a known concentration (e.g., 1 µM) in plasma (human, rat, or mouse) at 37°C.[22]

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[22]

-

Reaction Quenching: Stop the enzymatic degradation by adding a precipitation agent, such as a cold organic solvent (e.g., methanol or acetonitrile) or a strong acid (e.g., TCA).[23][24]

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.

-

Analysis: Analyze the supernatant, containing the remaining intact peptide, by LC-MS/MS.

-

Data Analysis: Quantify the percentage of peptide remaining at each time point relative to the 0-minute sample and calculate the peptide's half-life (t₁/₂) in plasma.[22]

Assessment of Cell Permeability

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: The filter plate (donor) is placed in a plate containing a buffer solution (acceptor).

-

Peptide Addition: The fluorinated peptide is added to the donor wells.

-

Incubation: The plate assembly is incubated to allow the peptide to diffuse across the artificial membrane into the acceptor wells.

-

Quantification: The concentration of the peptide in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

-

Permeability Calculation: The effective permeability (Pe) of the peptide is calculated based on the concentrations and incubation time.

For a more biologically relevant assessment, cell-based assays using cell monolayers like Caco-2 or MDCK are employed.[25][26]

Case Studies: Fluorinated Peptides in Drug Development

The strategic application of fluorine has led to the development of several promising peptide-based drug candidates.

| Peptide/Target | Fluorinated Amino Acid | Observed Benefit(s) | Reference(s) |

| GLP-1 Analogs | Hexafluoroleucine | Increased resistance to DPP IV degradation | [14][15] |

| Antimicrobial Peptides (Buforin, Magainin) | Fluorinated Phenylalanine | Enhanced proteolytic stability and retained/improved antimicrobial activity | [3][4] |

| Collagen Mimetics | (4R)-Fluoroproline | Increased thermostability | [10] |

| HIV Fusion Inhibitors | Fluorinated amino acids | Potential for improved metabolic profile | [20] |

Conclusion and Future Outlook

The incorporation of fluorine into peptides is a proven and powerful strategy for enhancing their therapeutic potential. By leveraging the unique physicochemical properties of fluorine, researchers can exert remarkable control over peptide conformation, stability, and bioactivity. While the effects of fluorination can be complex and context-dependent, a rational design approach coupled with robust experimental validation provides a clear path toward the development of more effective and durable peptide-based drugs. As our understanding of the nuanced interplay between fluorine and peptide structure continues to grow, and as new synthetic methods for creating novel fluorinated amino acids emerge, the "fluorous effect" will undoubtedly play an increasingly critical role in the future of peptide drug discovery.[20][21][27][28]

References

- Fluorinated Protein and Peptide Materials for Biomedical Applic

- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

- Antimicrobial activity and protease stability of peptides containing fluorin

- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.

- Optimizing Peptide Permeability Assays. Resolian.

- Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing).

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.

- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.

- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.

- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC - NIH.

- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis.

- Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern

- Understanding the Conformational Properties of Fluorinated Polypeptides: Molecular Modelling of Unguisin A.

- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.

- Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC.

- Fluorine effect on proline conformation. (A) pyrrolidine ring puckers...

- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.

- A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry.

- The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Wisconsin-Madison.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern

- The Power of Fluorine in Peptide Design: Enhancing Stability and Efficacy. NINGBO INNO PHARMCHEM CO.,LTD..

- Utilization of fluorinated α-amino acids in small molecule drug design.

- Fluorine in drug discovery: Role, design and case studies. Preprints.org.

- High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Molecules.

- Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis.

- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central.

- Fluorinated peptide biom

- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS.

- Plasma Stability Assay.

- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.

- Solid-phase peptide synthesis. Digital CSIC.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 25. resolian.com [resolian.com]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

Introduction: The Central Role of the Fmoc Group in Modern Synthesis

An In-depth Technical Guide to Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Chemistry

In the landscape of synthetic organic chemistry, particularly in the assembly of complex biomolecules like peptides, the strategic use of protecting groups is paramount. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group stands out as a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Introduced by Carpino and Han in 1970, the Fmoc group's unique base-lability provided a milder, orthogonal alternative to the traditional acid-labile Boc (tert-butyloxycarbonyl) protecting group strategy.[1][2] This guide provides a comprehensive exploration of the chemistry underpinning the Fmoc group, from its fundamental reaction mechanisms to its practical application, challenges, and field-proven protocols for researchers, scientists, and professionals in drug development.

The power of the Fmoc strategy lies in its principle of orthogonality .[1] The Nα-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (e.g., Boc, tBu, Trt).[1] This allows for the selective deprotection of the N-terminus for chain elongation under mild basic conditions, without disturbing the side-chain protection or the linkage of the peptide to the solid support. The final peptide is then liberated from the resin and globally deprotected using a strong acid like trifluoroacetic acid (TFA).[1][3] This approach simplified automation, reduced the need for harsh reagents like liquid hydrogen fluoride (HF) used in Boc chemistry, and expanded the accessibility of synthetic peptides, including those with sensitive post-translational modifications.[1]

Part 1: The Chemistry of Fmoc Protection and Deprotection

Mechanism of Fmoc Protection

The introduction of the Fmoc group onto a primary or secondary amine is a straightforward nucleophilic substitution reaction. The amine attacks the electrophilic carbonyl carbon of an "Fmoc+" donating reagent.

-

Fmoc-Cl (9-fluorenylmethyl chloroformate): The original reagent, where the chloride ion acts as the leaving group. The reaction liberates HCl, which must be neutralized by a non-nucleophilic base.[4]

-

Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide): A more stable, solid reagent that is now more commonly used. It offers higher stability and reduces the formation of unwanted oligopeptides during the preparation of Fmoc-amino acids.[4]

The choice of reagent depends on substrate stability and reaction conditions, but Fmoc-OSu is generally preferred for its ease of handling and higher efficiency.[4]

The E1cB Deprotection Mechanism

The defining feature of Fmoc chemistry is its cleavage under non-hydrolytic, basic conditions. The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][5]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system (pKa ≈ 22.6).[2][5]

-

β-Elimination: This abstraction forms a stabilized carbanion (the conjugate base). This intermediate rapidly undergoes β-elimination, breaking the C9-O bond and releasing dibenzofulvene (DBF) and a carbamate intermediate, which subsequently decarboxylates to liberate the free amine.[1][2][5]

-

DBF Scavenging: The highly reactive DBF electrophile is immediately trapped by the excess amine base (e.g., piperidine) to form a stable, UV-active adduct.[1][5] This scavenging step is critical to prevent DBF from reacting with the newly deprotected N-terminal amine of the peptide, which would cause irreversible chain termination.[6]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Deprotection Reagents: A Comparative Overview

While piperidine is the gold standard, several other bases are employed, each with specific advantages and disadvantages. The choice of reagent is critical and can be adjusted to address challenges like peptide aggregation.

| Reagent | Typical Concentration | Characteristics & Use Cases |

| Piperidine | 20% in DMF | Standard: The most common reagent. Efficiently removes the Fmoc group and scavenges the resulting DBF.[1] |

| 4-Methylpiperidine | 20% in DMF | Alternative: Functionally equivalent to piperidine but is often used as a less-regulated alternative.[2][5] |

| Piperazine | 20% in DMF | Alternative: Another effective cyclic secondary amine, studied as a potential replacement for piperidine.[5] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5% in DMF | Strong Base: A non-nucleophilic base used for "difficult sequences" where deprotection is sluggish due to aggregation.[2][6] Requires a separate nucleophilic scavenger (e.g., piperidine) to trap DBF. |

| Diethylamine | 10-60% in DMF/DMA | Inexpensive Alternative: Less efficient than piperidine, requiring longer reaction times.[7] |